1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone” is also known as “2-NITRO-1-[5-NITRO-1-(PHENYLMETHYL)-1H-IMIDAZOL-4-YL] ETHANONE”. It has a molecular formula of C12H10N4O5 and a molecular weight of 290.23 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 567.2±45.0 °C and a predicted density of 1.50±0.1 g/cm3. Its pKa value is predicted to be 3.79±0.29 .Scientific Research Applications
Molecular Structure and Interactions
Research on similar nitroimidazole derivatives, such as those incorporating imidazole rings and nitro groups, highlights the importance of these compounds in studying molecular structures and interactions. For example, studies on molecules like (Z)-3-(9-Anthryl)-2-(4-nitro-1H-imidazol-1-yl)-1-p-tolylprop-2-en-1-one have shown significant interactions within crystal structures, such as weak π–π interactions, which are critical in the design of molecular materials and the understanding of molecular packing mechanisms (Guang-Zhou Wang, Bo Fang, Cheng‐He Zhou, 2009).
Sensing and Adsorption Properties
Nitroimidazole derivatives have been demonstrated to possess unique sensing and adsorption properties, particularly in the context of metal ion detection and adsorption. The synthesis and characterization of nickel(II) and cadmium(II) architectures involving rigid 1H-imidazol-4-yl containing ligands have revealed the potential of these compounds in developing new materials for environmental monitoring and remediation (Zhi‐Qiang Liu et al., 2017).
Anticancer Activity
The bioactivity of nitroimidazole derivatives has been explored in various studies, with some compounds exhibiting promising anticancer properties. For instance, new 4-nitroimidazole derivatives have been synthesized and evaluated for their antiproliferative inhibition potency against human cancer cell lines, demonstrating the therapeutic potential of nitroimidazole derivatives in cancer treatment (Y. Al-Soud et al., 2021).
Molecular Docking and Drug Design
The synthesis and structural analysis of nitroimidazole derivatives contribute to the field of drug design, particularly through molecular docking studies. These studies help in understanding the interaction mechanisms between these compounds and biological targets, which is crucial for the development of new pharmaceuticals (P. Vanelle et al., 2004).
Chemosensor Development
Nitroimidazole derivatives have been investigated for their chemosensor capabilities, particularly in detecting amines. The presence of nitro groups in imidazole derivatives enhances their sensitivity and selectivity towards specific analytes, which is vital for developing new diagnostic tools and environmental sensors (Trisno Afandi et al., 2020).
properties
IUPAC Name |
1-(1-benzyl-5-nitroimidazol-4-yl)-2-nitroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGPOUCWHOHOER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475852 |
Source
|
Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69195-97-7 |
Source
|
Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.